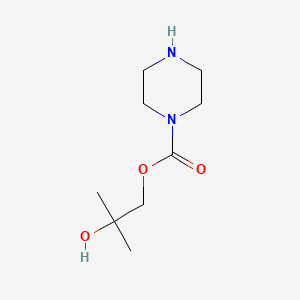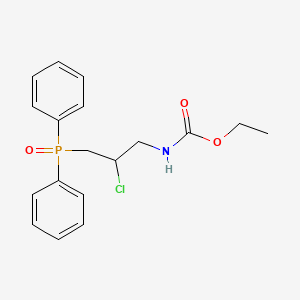
Formamidine, N,N'-bis(3-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(3-methoxyphenyl)imidoformamide is an organic compound with the molecular formula C15H16N2O2 It is characterized by the presence of two methoxyphenyl groups attached to an imidoformamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methoxyphenyl)imidoformamide typically involves the reaction of 3-methoxyaniline with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidoformamide linkage. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(3-methoxyphenyl)imidoformamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N,N’-bis(3-methoxyphenyl)imidoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imidoformamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and may be carried out in solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
N,N’-bis(3-methoxyphenyl)imidoformamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-bis(3-methoxyphenyl)imidoformamide involves its interaction with specific molecular targets. The imidoformamide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the derivatives being studied.
類似化合物との比較
Similar Compounds
N,N’-bis(4-methoxyphenyl)imidoformamide: Similar structure but with methoxy groups in the para position.
N,N’-bis(3-chlorophenyl)imidoformamide: Similar structure with chloro groups instead of methoxy groups.
N,N’-bis(3-methoxyphenyl)urea: Similar structure but with a urea linkage instead of imidoformamide.
Uniqueness
N,N’-bis(3-methoxyphenyl)imidoformamide is unique due to the specific positioning of the methoxy groups and the imidoformamide linkage. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
特性
CAS番号 |
3200-36-0 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
N,N'-bis(3-methoxyphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2O2/c1-18-14-7-3-5-12(9-14)16-11-17-13-6-4-8-15(10-13)19-2/h3-11H,1-2H3,(H,16,17) |
InChIキー |
JWVVLINNEKRQNI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC=NC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12009536.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009537.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12009542.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12009563.png)
![Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12009571.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12009578.png)

![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B12009589.png)




